
1-Isobutyl-5-aminobenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-5-aminobenzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
1-Isobutyl-5-aminobenzimidazole has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been investigated for its antimicrobial properties and has shown potential as an antibacterial and antifungal agent. Additionally, it has been studied for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-5-aminobenzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of tubulin, a protein involved in cell division. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-Isobutyl-5-aminobenzimidazole has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, it has been shown to have a protective effect against liver damage and reduce the levels of inflammatory markers in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Isobutyl-5-aminobenzimidazole has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. It is also relatively easy to synthesize using various methods. However, there are limitations to its use in lab experiments, including its high cost and limited availability. Additionally, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 1-Isobutyl-5-aminobenzimidazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Métodos De Síntesis
There are various methods for synthesizing 1-Isobutyl-5-aminobenzimidazole, but the most common method involves the reaction of 5-nitroisophthalic acid with isobutylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or Raney nickel. The resulting product is then reduced using hydrogen gas to obtain 1-Isobutyl-5-aminobenzimidazole. Other methods include the reaction of 5-nitroisophthalic acid with isobutyronitrile or isobutyl isocyanate.
Propiedades
Número CAS |
177843-42-4 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.26 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-8(2)6-14-7-13-10-5-9(12)3-4-11(10)14/h3-5,7-8H,6,12H2,1-2H3 |
Clave InChI |
ZCMDWKVTOFZZEA-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=NC2=C1C=CC(=C2)N |
SMILES canónico |
CC(C)CN1C=NC2=C1C=CC(=C2)N |
Sinónimos |
1H-Benzimidazol-5-amine,1-(2-methylpropyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



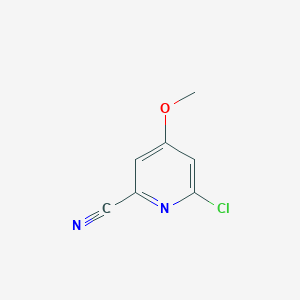

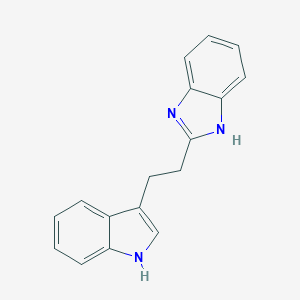
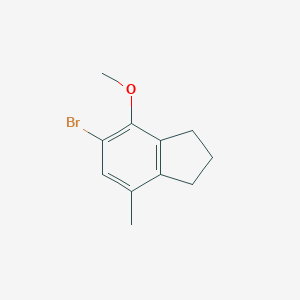
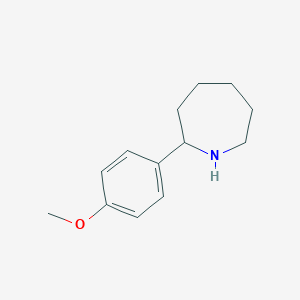
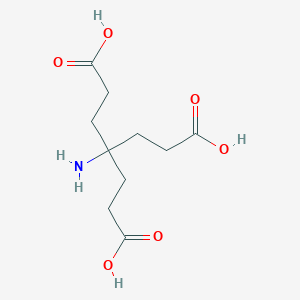

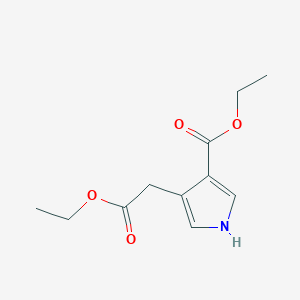
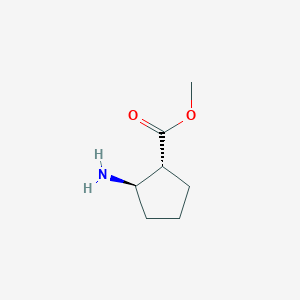

![5-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B71622.png)

![Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71629.png)
